N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that features a fluorophenoxy group, an ethyl linker, a morpholinosulfonyl moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.
Introduction of the Morpholinosulfonyl Group: The intermediate is then reacted with morpholine and a sulfonylating agent, such as sulfonyl chloride, to introduce the morpholinosulfonyl group.
Formation of the Benzamide Core: Finally, the compound is synthesized by coupling the intermediate with a benzoyl chloride derivative under suitable conditions, often using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(4-bromophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-(4-methylphenoxy)ethyl)-4-(morpholinosulfonyl)benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c20-16-3-5-17(6-4-16)27-12-9-21-19(23)15-1-7-18(8-2-15)28(24,25)22-10-13-26-14-11-22/h1-8H,9-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWRZJYEYJSWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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